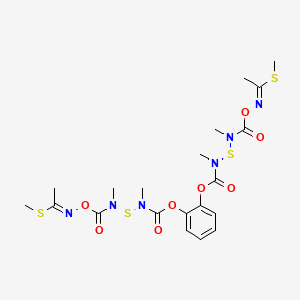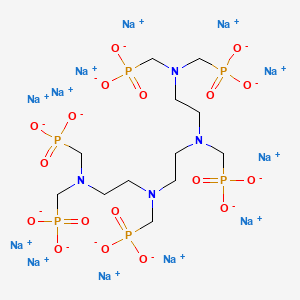
Xylopine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Xylopine hydrochloride involves several steps. One common method starts with the preparation of 2,6-dimethylphenylisothiocyanate by reacting N-(2,6-dimethylphenyl)acetamide with sodium hydride in an organic solvent like tetrahydrofuran . This intermediate is then used to produce this compound through further chemical reactions . Industrial production methods often involve optimizing reaction conditions to improve yields and efficiency .
Análisis De Reacciones Químicas
Xylopine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydride, carbon disulfide, and organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Xylopine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it is utilized for its sedative, analgesic, and muscle relaxant properties . It is also used in veterinary medicine for sedation and anesthesia during surgical procedures . Additionally, this compound is being studied for its potential use in treating certain medical conditions in humans, although it is not currently approved for human use .
Mecanismo De Acción
The primary mechanism of action of Xylopine hydrochloride is its agonism of alpha-2 adrenergic receptors (α2-ARs), which leads to the inhibition of presynaptic norepinephrine release . This results in central nervous system depression, causing sedation, muscle relaxation, and analgesia . There may also be alternative molecular targets and pathways involved, which are currently being studied .
Comparación Con Compuestos Similares
Xylopine hydrochloride is similar to other compounds such as clonidine, phenothiazines, and tricyclic antidepressants . it is unique in its specific use in veterinary medicine and its particular pharmacological profile . Unlike some of its analogs, this compound is not approved for human use due to its side effects, including hypotension and bradycardia .
Conclusion
This compound is a versatile compound with significant applications in veterinary medicine and scientific research. Its unique properties and mechanisms of action make it a valuable tool in various fields, although its use is primarily limited to animals due to its side effects in humans.
Propiedades
Número CAS |
30437-13-9 |
|---|---|
Fórmula molecular |
C18H18ClNO3 |
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
(12R)-16-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene;hydrochloride |
InChI |
InChI=1S/C18H17NO3.ClH/c1-20-12-2-3-13-11(6-12)7-14-16-10(4-5-19-14)8-15-18(17(13)16)22-9-21-15;/h2-3,6,8,14,19H,4-5,7,9H2,1H3;1H/t14-;/m1./s1 |
Clave InChI |
FOJIIGFMQZGRBN-PFEQFJNWSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)C3=C4[C@@H](C2)NCCC4=CC5=C3OCO5.Cl |
SMILES canónico |
COC1=CC2=C(C=C1)C3=C4C(C2)NCCC4=CC5=C3OCO5.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















